Phospholactic acid
Overview
Description
Lactophosphoric acid, also known as 2-(phosphonooxy)propanoic acid, is an organic compound with the molecular formula C3H7O6P. It is a derivative of lactic acid where a phosphate group is esterified to the hydroxyl group of lactic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactophosphoric acid can be synthesized through the esterification of lactic acid with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. One common method is to react lactic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH(OH)COOH+POCl3→CH3CH(OH)COOPO3H2+HCl
Industrial Production Methods: Industrial production of lactophosphoric acid involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Lactophosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce phosphoric acid and pyruvic acid.
Reduction: Reduction reactions can convert it back to lactic acid and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid and pyruvic acid.
Reduction: Lactic acid and phosphoric acid.
Substitution: Various alkyl phosphates depending on the substituent used.
Scientific Research Applications
Lactophosphoric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoric acid derivatives.
Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an additive in food and pharmaceuticals
Mechanism of Action
The mechanism of action of lactophosphoric acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The phosphate group can be transferred to other molecules, playing a crucial role in energy metabolism and signal transduction pathways .
Comparison with Similar Compounds
Lactic Acid: Similar in structure but lacks the phosphate group.
Phosphoric Acid: Contains the phosphate group but lacks the lactic acid moiety.
Glycerophosphoric Acid: Contains a glycerol backbone instead of lactic acid.
Uniqueness: Lactophosphoric acid is unique due to the presence of both lactic acid and phosphate functionalities. This dual functionality allows it to participate in a wide range of biochemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRNWHGZPKNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-82-7 | |
Record name | Lactophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTOPHOSPHORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7Q0NEV4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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